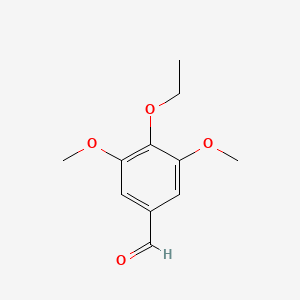

4-Ethoxy-3,5-dimethoxybenzaldehyde

Übersicht

Beschreibung

4-Ethoxy-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3,5-dimethoxybenzaldehyde can be synthesized from syringaldehyde and diethyl sulfate . The reaction typically involves the ethylation of syringaldehyde under controlled conditions to introduce the ethoxy group at the para position relative to the aldehyde group.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-Ethoxy-3,5-dimethoxybenzoic acid.

Reduction: 4-Ethoxy-3,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Ethoxy-3,5-dimethoxybenzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds and as a building block for more complex molecules. The compound's structure allows for multiple functionalization reactions, making it valuable in synthetic chemistry.

Synthesis Routes

Several synthetic routes have been developed for the production of this compound. A notable method involves the reaction of diethyl sulfate with syringaldehyde under specific conditions, yielding a high purity product. The reaction typically requires potassium carbonate as a base and is conducted in acetone at elevated temperatures .

Research has indicated that this compound exhibits significant biological activities, including antibacterial properties. In studies evaluating its efficacy against various bacterial strains, compounds derived from this aldehyde have shown promising results.

Antibacterial Properties

A recent study demonstrated that derivatives of this compound displayed activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Escherichia coli . The structure-activity relationship (SAR) analysis suggests that modifications to the parent structure can enhance its antibacterial efficacy.

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its derivatives are being investigated for their roles as inhibitors in various biological pathways, including those associated with cancer and neurodegenerative diseases.

Potential Therapeutic Uses

Research highlights the potential of this compound derivatives as inhibitors of γ-secretase, an enzyme linked to Alzheimer's disease pathology . Additionally, other studies have suggested that these compounds may act as antagonists for receptors involved in pain modulation and inflammation .

Case Study 1: Synthesis and Characterization

In a detailed investigation published by Sigma-Aldrich, researchers synthesized several derivatives of this compound to evaluate their biological activities. The study reported successful synthesis with yields exceeding 80%, followed by characterization using NMR and mass spectrometry techniques .

Case Study 2: Antibacterial Evaluation

A comprehensive study analyzed the antibacterial effects of synthesized compounds based on this compound against multiple bacterial strains. Results indicated a correlation between structural modifications and increased antibacterial activity, providing insights into the design of new antimicrobial agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Activity | Antibacterial properties against gram-positive and gram-negative bacteria |

| Medicinal Chemistry | Potential therapeutic applications as enzyme inhibitors (e.g., γ-secretase) |

| Research Studies | Documented case studies demonstrating successful synthesis and biological evaluations |

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. Additionally, the compound’s methoxy and ethoxy groups can influence its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethoxybenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.

4-Ethoxybenzaldehyde: Lacks the methoxy groups, which can influence its chemical behavior and applications.

Uniqueness: 4-Ethoxy-3,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and research applications.

Biologische Aktivität

4-Ethoxy-3,5-dimethoxybenzaldehyde is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

- Chemical Formula : C12H16O4

- Molecular Weight : 210.23 g/mol

- Structure : The compound features an aldehyde (-CHO) group at the para position, an ethoxy group (-OCH2CH3) at the para position, and two methoxy groups (-OCH3) at the meta positions of the benzene ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist , modulating biochemical pathways crucial for therapeutic applications. Specific mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter regulation, potentially influencing mood and cognitive functions .

- Anticancer Activity : Analogous compounds have shown promise in targeting multidrug-resistant cancer cells by inhibiting proteins involved in drug resistance mechanisms. This suggests that this compound could be evaluated for similar anticancer properties.

Study 1: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of structurally similar compounds against Escherichia coli. The minimum inhibitory concentrations (MICs) were determined for various analogs, providing a framework for assessing the potential of this compound.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli |

| 3,4-Dimethoxyphenethylamine | 0.5 | E. coli |

| Other Analog | 2 | Staphylococcus aureus |

Study 2: Enzyme Interaction

Another investigation focused on enzyme inhibition profiles of related phenolic compounds. Modifications at the methoxy positions significantly altered their efficacy against specific targets involved in cell signaling pathways. This suggests that structural variations can lead to diverse biological activities .

Potential Applications

The unique structure of this compound suggests several potential applications:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored for therapeutic use in conditions like depression or anxiety.

- Cancer Therapy : Its ability to target multidrug-resistant cancer cells could make it a candidate for further research in oncology.

- Antimicrobial Agents : Given its demonstrated antimicrobial efficacy, it may serve as a basis for developing new antibiotics.

Eigenschaften

IUPAC Name |

4-ethoxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYBTGCYUACEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.